Maltodextrin

Overview

Description

Maltodextrin is a polysaccharide produced through partial enzymatic or acid hydrolysis of starch, yielding glucose polymers with dextrose equivalent (DE) values typically ranging from 3 to 20 . The DE value, which reflects the degree of starch breakdown, inversely correlates with molecular weight: lower DE values indicate longer glucose chains and higher molecular weights . This compound is characterized by its high solubility, low sweetness, and neutral flavor, making it a versatile ingredient in food, pharmaceuticals, and sports nutrition .

Production and Structural Variability:

this compound can be derived from corn, rice, tapioca, potato, or wheat starch. Enzymatic hydrolysis preserves linear α-1,4 glycosidic bonds, avoiding the precipitation of long-chain amylose seen in acid-hydrolyzed products . Despite identical DE values, maltodextrins from different botanical sources exhibit distinct molecular compositions and functional properties due to variations in branching and chain linearity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maltodextrin is produced by the hydrolysis of starch. The process involves breaking down the starch into smaller polysaccharide fragments using acids or enzymes. The degree of hydrolysis is measured by the dextrose equivalent (DE), which indicates the amount of reducing sugars present. The higher the DE, the shorter the glucose chains.

Industrial Production Methods:

Starch Gelatinization: Starch is mixed with water and heated to break down the intermolecular bonds of starch molecules, allowing the hydrogen bonding sites to engage more water.

Hydrolysis: The gelatinized starch is then subjected to hydrolysis using acids or enzymes such as alpha-amylase. This process breaks down the starch into this compound.

Purification: The hydrolyzed product is filtered and purified to remove any impurities.

Spray Drying: The purified this compound solution is then spray-dried to produce a fine powder.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of oxidizing agents like hydrogen peroxide.

Reduction: Although less common, this compound can be reduced to form polyols under specific conditions.

Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups, often to modify its properties for specific applications.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, often catalyzed by metal ions such as copper(II) ions.

Reducing Agents: Sodium borohydride or other hydride donors.

Substituting Agents: Various chemical reagents depending on the desired substitution, such as acetic anhydride for acetylation.

Major Products:

Oxidation Products: Carboxylic acids and other oxidized derivatives.

Reduction Products: Polyols.

Substitution Products: Modified maltodextrins with altered functional properties.

Scientific Research Applications

Maltodextrin in Food Products

This compound is widely used in the food industry for its functional properties. Its applications include:

- Bulking Agent : Due to its low bulk density and neutral taste, this compound serves as an inexpensive filler in processed foods.

- Texture Improvement : It enhances the texture of products like beer and ice cream, replacing sugar or fat without altering flavor profiles .

- Stabilizer and Thickener : this compound stabilizes emulsions and improves the viscosity of sauces, soups, and dressings .

- Encapsulating Agent : It protects sensitive ingredients such as vitamins and essential oils from degradation during processing and storage .

Functional Properties Table

| Functionality | Description |

|---|---|

| Bulking Agent | Adds volume without significant sweetness |

| Stabilizer | Maintains emulsion stability in food products |

| Thickener | Increases viscosity in sauces and dressings |

| Encapsulant | Protects active ingredients from environmental factors |

| Flavor Enhancer | Enhances taste perception without overpowering flavors |

| Cryoprotectant | Protects food components during freezing processes |

Product Examples

This compound is found in various food categories:

| Type | Examples |

|---|---|

| Infant Formulations | Baby food, milk replacements |

| Brewing | Beer |

| Convenience Food | Breakfast cereals, instant meals |

| Savory | Mayonnaise, sauces, soups |

| Beverages | Powdered drinks, sports drinks |

| Dairy | Yogurt drinks, ice cream |

Pharmaceutical Applications

In the pharmaceutical industry, this compound plays critical roles:

- Carrier for Drug Delivery : this compound is utilized in proniosomes, which are novel drug delivery systems that stabilize drugs for sustained release .

- Microencapsulation : It encapsulates sensitive nutraceuticals to enhance their stability and bioavailability .

- Diluents in Tablets : Its non-sweet nature makes it ideal for use as a diluent in tablet formulations .

Case Study: Drug Delivery Systems

A study highlighted the use of this compound as a carrier in proniosomes. The encapsulation process demonstrated improved entrapment efficiency for active pharmaceutical ingredients compared to traditional carriers. This method allows for targeted drug release while minimizing side effects .

Health Implications and Regulatory Aspects

While this compound offers numerous benefits, recent studies have raised concerns regarding its impact on health:

- Gut Health : Research indicates that this compound consumption may exacerbate intestinal inflammation in certain populations, suggesting a potential risk factor for inflammatory bowel diseases .

- Regulatory Considerations : Given these findings, there is a call for more comprehensive testing of food additives like this compound to assess their long-term health impacts .

Mechanism of Action

Maltodextrin exerts its effects primarily through its role as a carbohydrate source. It is rapidly hydrolyzed by enzymes in the digestive system to release glucose, which is then absorbed into the bloodstream. This rapid release of glucose provides a quick source of energy. In the context of its use as a food additive, this compound acts as a thickener, stabilizer, and carrier for other ingredients .

Molecular Targets and Pathways:

Digestive Enzymes: this compound is broken down by amylase enzymes in the saliva and pancreas.

Glucose Transporters: The resulting glucose is absorbed by glucose transporters in the intestinal lining.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional and Structural Comparisons

The table below summarizes key differences between maltodextrin and related carbohydrates:

LBP: *Lycium barbarum polysaccharide.

Key Research Findings

Encapsulation Efficiency

This compound outperforms wheat starch and lactose in encapsulating lipophilic compounds like spinasterol and β-sitosterol, achieving 67.5–75.3% core oil retention . However, lactose shows superior encapsulation of α-tocopherol (81.2% vs. 70.3% for this compound), attributed to its crystalline structure aligning with hydrophobic bioactive molecules .

Glycemic Impact

This compound’s high GI (85–105) makes it ideal for rapid energy delivery in sports nutrition, with exogenous carbohydrate oxidation rates of 1–1.2 g/min during exercise . In contrast, isomaltulose (GI 32) and resistant this compound provide sustained energy release, reducing postprandial glucose spikes .

Structural Differentiation

Dextran, soluble starch, and this compound share similar FTIR spectra, complicating detection in adulterated products like Lycium barbarum polysaccharides. Principal component analysis (PCA) of FTIR derivative spectra enables qualitative and quantitative differentiation .

Source-Dependent Variability

Rice this compound, though chemically similar to corn this compound, is preferred in gluten-free formulations due to hypoallergenic properties . Tapioca this compound, with shorter glucose chains, enhances texture in low-moisture foods .

Challenges and Contradictions

- DE Value Limitations: DE alone cannot predict functionality. Maltodextrins with identical DE values from corn and cassava exhibit differing viscosities and compressibility due to molecular structural variations .

- Adulteration Risks : this compound’s structural resemblance to dextran and soluble starch facilitates adulteration in herbal extracts, necessitating advanced analytical methods for detection .

Biological Activity

Maltodextrin is a polysaccharide commonly used in food products as a thickener, filler, or preservative. Its biological activity has garnered attention in recent years due to its implications for gut health, metabolism, and microbiota interactions. This article explores the biological effects of this compound, supported by various studies and research findings.

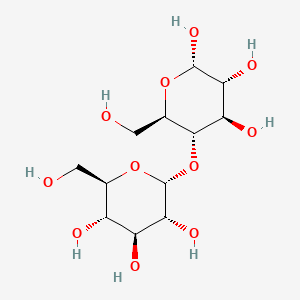

Chemical Composition and Metabolism

This compound consists of D-glucose units linked primarily by alpha-1,4 glycosidic bonds. It is produced through the hydrolysis of starch, resulting in a white powder that is soluble in water. The digestion of this compound begins in the small intestine where pancreatic amylase breaks it down into maltose, which can then be further hydrolyzed into glucose for absorption into the bloodstream .

Impact on Gut Health

Intestinal Inflammation

Recent studies have indicated that this compound may have detrimental effects on gut health. For instance, research by Laudisi et al. demonstrated that this compound exacerbates intestinal inflammation in murine models of colitis in a dose-dependent manner. The mechanism involves the activation of endoplasmic reticulum stress and subsequent depletion of the protective mucus layer in the intestines .

Microbiota Alterations

While some studies suggest that this compound does not significantly alter the overall composition of gut microbiota, it has been shown to favor the growth of specific bacteria such as Escherichia coli, which can lead to microbial dysbiosis and increased intestinal permeability . This dysbiosis is associated with inflammatory responses and metabolic disorders.

Case Studies and Research Findings

- This compound and Colitis

- This compound as a Placebo

- Oxidative Stress Protection

Summary of Biological Activities

Q & A

Basic Research Questions

Q. How should researchers design experiments to optimize maltodextrin's functional properties (e.g., solubility, viscosity) in formulations?

- Methodological Answer: Use factorial designs (e.g., 3×3 Randomized Group Design) to isolate variables like this compound concentration (5–15%) and drying temperature (50–70°C). Replicate treatments to assess interactions and employ ANOVA for statistical significance testing. Include viscosity analysis via Ostwald Viscosimeter and density measurements to quantify material properties .

Q. What standardized methods are recommended for quantifying this compound's impact on moisture content in encapsulated products?

- Methodological Answer: Conduct gravimetric analysis (e.g., oven drying) and compare results against controls. Use factorial CRD designs with this compound concentrations (10–15%) and temperature gradients (70–80°C). Reference studies showing inverse correlations between this compound levels and moisture content due to its hygroscopic properties .

Q. How can researchers assess the efficiency of this compound as a carrier in spray-dried encapsulation?

- Methodological Answer: Evaluate encapsulation efficiency through solubility tests, water-holding capacity (WHC), and total protein retention. Use a Completely Randomized Design (CRD) with replications and analyze outcomes via regression models to identify optimal this compound-to-core material ratios .

Q. What analytical techniques are suitable for rapid quantification of this compound in complex matrices like herbal extracts?

- Methodological Answer: Apply mid-infrared spectroscopy (MIR) with Partial Least Squares Regression (PLSR) models. Validate the method using calibration curves from 88+ samples with known this compound content and cross-check via HPLC for accuracy .

Advanced Research Questions

Q. How can contradictory findings on this compound's impact on protein content (e.g., degradation vs. stability) be resolved?

- Methodological Answer: Conduct systematic reviews and meta-analyses to identify confounding variables (e.g., microbial activity, hydrolysis duration). Replicate conflicting studies under controlled conditions, using synbiotic models to differentiate between enzymatic degradation and stabilization effects .

Q. What mechanistic approaches elucidate this compound's role in carbohydrate-sensing pathways and physiological responses?

- Methodological Answer: Use fMRI to map brain activation in reward regions (e.g., striatum, orbitofrontal cortex) during oral this compound exposure. Pair with knockout mouse models to identify taste receptors and validate findings via 24-h preference tests and brief-access licking assays .

Q. How do DE (Dextrose Equivalent) values influence this compound's functional performance in hydrolysis optimization?

- Methodological Answer: Model DE values using response surface methodology (RSM) and Pareto diagrams to prioritize variables (e.g., hydrolysis time, enzyme concentration). Validate via enzymatic assays and correlate with viscosity/density profiles .

Q. What statistical frameworks best capture interactions between this compound and prebiotics in cholesterol-removal studies?

- Methodological Answer: Apply Central Composite Design (CCD) with steepest ascent optimization. Use quadratic models to analyze growth-associated cholesterol removal and short-chain fatty acid (SCFA) production. Perturbation plots and coefficient estimates can isolate synergistic effects between this compound, FOS, and probiotics .

Q. How can researchers reconcile discrepancies in this compound's molecular weight effects on powder reconstitution properties?

- Methodological Answer: Perform multivariate analysis (e.g., PCA) on datasets comparing low vs. high molecular weight maltodextrins. Control for variables like particle size distribution and storage humidity to isolate molecular weight impacts on solubility and caking .

Q. What protocols validate this compound's role in enhancing exercise performance via oral receptor activation?

- Methodological Answer: Design double-blind, crossover trials with carbohydrate mouth rinses (6.4% this compound vs. placebo). Measure time-trial performance in athletes and correlate with fMRI data highlighting reward-circuit activation. Replicate findings across genetically diverse mouse strains to confirm receptor independence from sweet taste pathways .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-reference experimental conditions (e.g., microbial strains, hydrolysis protocols) to identify methodological divergences. Use funnel plots to detect publication bias in meta-analyses .

- Advanced Instrumentation : Prioritize non-destructive techniques (e.g., MIR, fMRI) for real-time property analysis and mechanistic insights .

- Statistical Rigor : Employ RSM, ANOVA, and PLSR to model multifactorial interactions and optimize predictive accuracy .

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-ASMJPISFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Record name | maltose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maltose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196313 | |

| Record name | alpha-Maltose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Maltose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Starch, soluble | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maltodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maltodextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4482-75-1, 9005-84-9, 9050-36-6, 69-79-4 | |

| Record name | α-Maltose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4482-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Maltose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004482751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Starch, soluble | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amylodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Maltose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maltodextrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylodextrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-MALTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15SUG9AD26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maltodextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Maltodextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.